1-Methyl-1h-tetrazole-5-carboxylic acid

Description

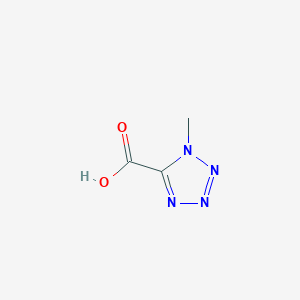

1-Methyl-1H-tetrazole-5-carboxylic acid (CAS: 77689-87-3) is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The compound is characterized by high purity (>95%) and is often utilized as a precursor for synthesizing bioactive molecules due to its stability and reactivity .

Properties

IUPAC Name |

1-methyltetrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-7-2(3(8)9)4-5-6-7/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBYCSRFODVISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The most common method involves the cycloaddition of methyl-substituted nitriles with sodium azide. This approach leverages the Huisgen reaction, forming the tetrazole ring directly.

Reaction Conditions :

-

Catalysts : Zinc bromide (ZnBr₂) or acetic acid in water under microwave irradiation (60–80°C, 10–15 min) yields 80–85%.

-

Solvents : DMF or DMSO with Amberlyst-15 resin (85°C, 12 h) achieves 94% yield.

-

Regioselectivity : Microwave-assisted reactions using Pd/Co nanoparticles reduce time to 10 min with 90–99% yield.

Example :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnBr₂ | 80 | 0.25 | 85 |

| Amberlyst-15 | 85 | 12 | 94 |

| Pd/Co@CNT NPs | 100 | 0.17 | 99 |

Methylation of Tetrazole-5-carboxylic Acid

Regioselective methylation at the N1-position is critical. Methyl 2,2,2-trichloroacetimidate enables high selectivity under mild conditions.

Procedure :

-

Substrate : Tetrazole-5-carboxylic acid reacts with methylating agent in dichloromethane (25°C, 2 h).

Mechanism :

Advantages: Avoids strong bases, compatible with acid-sensitive groups.

Hydrolysis of Esters

Ethyl 1-methyl-1H-tetrazole-5-carboxylate undergoes saponification to yield the carboxylic acid.

Conditions :

Example :

Multi-Step Synthesis from Cyanoacetic Acid

Adapted from CN103508971A, this one-step method uses cyanoacetic acid derivatives:

Steps :

-

React cyanoacetic acid with sodium azide and ZnCl₂ in water (reflux, 48 h).

-

Methylation via dimethyl carbonate (DMC) introduces the N1-methyl group.

Yield : 52–60% after recrystallization.

Comparative Analysis of Methods

Critical Challenges and Innovations

-

Regioselectivity : N1 vs. N2 methylation remains problematic. Catalysts like nano-NiO improve selectivity to >95%.

-

Green Chemistry : Replace hydrazoic acid with sodium azide and ammonium chloride (Finnegan method).

-

Catalytic Advances : Heterogeneous catalysts (e.g., MCM-41-SO₃H) enhance recyclability and reduce waste .

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted tetrazoles and amines .

Scientific Research Applications

1-Methyl-1H-tetrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid involves its ability to mimic carboxylic acids. This bioisosterism allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and reduced metabolic degradation. The compound can form stable complexes with metal ions, which is advantageous in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Selected 1-Substituted-5-Methyltetrazoles

Functional Group Influence

- Carboxylic Acid vs. Ester : Ethyl tetrazole-5-carboxylate (CAS: 96107-94-7) exhibits greater lipophilicity than this compound, enhancing membrane permeability in drug design .

- Azido Derivatives : 5-Azido-1H-tetrazole derivatives (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) are highly sensitive to shock and heat, limiting their utility compared to the more stable carboxylic acid analog .

Triazole Derivatives

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 815588-93-3) differs by having one fewer nitrogen atom in the heterocycle. Key distinctions include:

- Acidity : The tetrazole ring (pKa ~4–5) is more acidic than triazoles (pKa ~8–10), enhancing metal-coordination capabilities in catalysis .

- Pharmaceutical Applications : Triazole derivatives (e.g., 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) are explored for antimicrobial activity, whereas tetrazole-carboxylic acids are prioritized in angiotensin II receptor antagonists (e.g., CV-11974) .

Imidazole and Pyrazole Analogs

Imidazole Derivatives

1-Methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0) features a smaller aromatic core with two nitrogen atoms. Differences include:

- Electronic Properties : Reduced electron-withdrawing effects compared to tetrazoles, altering reactivity in nucleophilic substitutions .

- Biological Activity : Imidazole derivatives are prominent in antifungals (e.g., ketoconazole), while tetrazole-carboxylic acids dominate cardiovascular therapeutics .

Pyrazole Derivatives

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 119083-00-0) incorporates a trifluoromethyl group, enhancing metabolic stability. Applications include agrochemicals, contrasting with tetrazole-carboxylic acids’ drug design roles .

Table 2: Key Heterocyclic Carboxylic Acids

| Compound | Heterocycle | Substituents | Applications |

|---|---|---|---|

| This compound | Tetrazole | -COOH, -CH₃ | Pharmaceuticals, ligands |

| 1-Methyl-1H-imidazole-5-carboxylic acid | Imidazole | -COOH, -CH₃ | Antifungal agents |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole | -COOH, -CF₃ | Agrochemicals |

Q & A

Q. How can mechanistic studies clarify discrepancies in tetrazole formation pathways?

- Methodological Answer :

- Isotopic Labeling : ¹⁵N-labeled azides track nitrile-to-tetrazole conversion via in situ NMR .

- Kinetic Profiling : Variable-temperature experiments reveal rate-limiting steps (e.g., azide activation vs. cycloaddition) .

- Theoretical Validation : Compare experimental activation energies with DFT-calculated values (±2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.